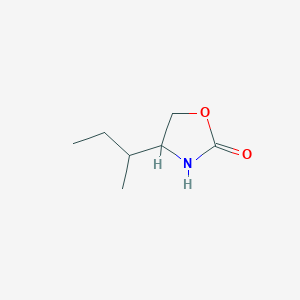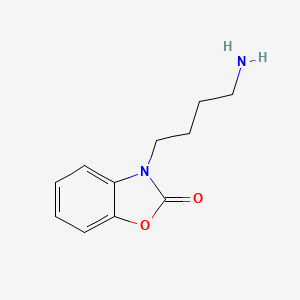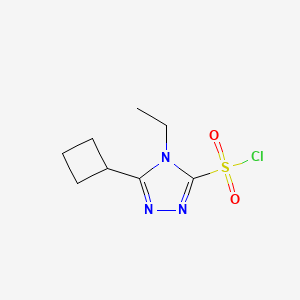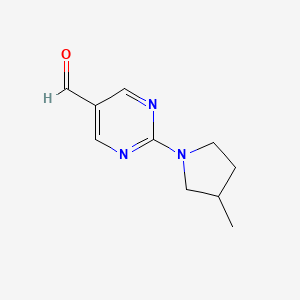![molecular formula C14H17NO4S B13193306 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is an organic compound with the molecular formula C14H17NO4S It is a derivative of thiolane, a sulfur-containing heterocycle, and features a benzyloxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, typically using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Palladium on carbon (Pd/C) is used for hydrogenolysis of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino derivatives.
Aplicaciones Científicas De Investigación
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have active sites capable of binding sulfur-containing molecules.
Pathways Involved: It may inhibit or modify the activity of enzymes involved in sulfur metabolism or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the thiolane ring.
Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate: Contains a phenyl group instead of a thiolane ring.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring sulfur-containing heterocycles.
Propiedades
Fórmula molecular |
C14H17NO4S |
|---|---|
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
2-methyl-3-(phenylmethoxycarbonylamino)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4S/c1-10-14(12(16)17,7-8-20-10)15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,18)(H,16,17) |
Clave InChI |
MRCZOSQIMSAGLM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCS1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)

![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)

![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
amine](/img/structure/B13193289.png)



![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
